3-Methyl-6-(prop-2-en-1-yloxy)pyridazine
Description
Properties
IUPAC Name |
3-methyl-6-prop-2-enoxypyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-3-6-11-8-5-4-7(2)9-10-8/h3-5H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKWXGIZRAGFSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(prop-2-en-1-yloxy)pyridazine typically involves the reaction of 3-methylpyridazine with prop-2-en-1-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(prop-2-en-1-yloxy)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-6-(prop-2-en-1-yloxy)pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(prop-2-en-1-yloxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to its antimicrobial activity .
Comparison with Similar Compounds
Substituent Effects on Electronic and Structural Properties
- 3-Methyl-6-(thiophen-2-yl)pyridazine (C₈H₇N₂S): Single-crystal X-ray studies reveal planar molecular topography stabilized by N-to-S σ* interactions (N–S distance: 2.89 Å), leading to near-perfect coplanarity between the pyridazine and thiophene rings . The allyl group may introduce steric hindrance or conformational flexibility, altering binding kinetics.
- Imidazo[1,2-b]pyridazine Derivatives (e.g., C₁₆H₁₄N₄O₂S): Substituents like benzamidomethyl or methylenedioxyphenyl enhance binding affinity to benzodiazepine receptors (IC₅₀: 1–2 nM).
Conformational and Crystallographic Insights
Semiempirical AM1 calculations on substituted pyridazines indicate that energy minima and electrostatic properties near nitrogen atoms correlate with bioactivity .
Tabulated Comparison of Key Compounds
Biological Activity
3-Methyl-6-(prop-2-en-1-yloxy)pyridazine is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis
The compound can be synthesized through various methods, including microwave-assisted reactions that yield pyridazine derivatives with significant biological activities. For instance, one method involves the condensation of 5-aminopyrazole derivatives with activated carbonyl groups, leading to the formation of pyridazine structures that exhibit multiple pharmacological properties .
Antimicrobial Activity
Research indicates that pyridazine derivatives, including this compound, demonstrate notable antimicrobial properties. A study found that derivatives containing a pyridyl moiety exhibited high antibacterial activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from <3.09 to 500 µg/mL .
| Compound | MIC (µg/mL) | Bacterial Target |
|---|---|---|
| This compound | < 500 | Gram-positive bacteria |
Antioxidant Activity
The antioxidant potential of pyridazine compounds has also been evaluated. Compounds with similar structures have shown significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .
Anticancer Potential
In vitro studies have highlighted the anticancer activity of pyridazine derivatives. For example, certain compounds demonstrated significant inhibition of tumor cell proliferation in various cancer cell lines. The selectivity index for these compounds suggests a promising therapeutic window for targeting cancer cells while sparing normal cells .
Study on Antiviral Activity
A recent investigation into the antiviral properties of pyridazine derivatives revealed their effectiveness against HIV strains. The most potent compounds showed EC50 values in the nanomolar range, indicating strong antiviral activity compared to standard treatments .
Safety and Toxicology
Safety profiles for these compounds were assessed in vivo using mouse models. Notably, lead compounds exhibited favorable safety profiles with no significant toxicity observed at high doses, suggesting their potential for further development as therapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
